4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Overview
Description
“4-Chloro-3,5-dimethylphenoxy” compounds are a class of chemicals that have been used in various applications. For example, “(4-Chloro-3,5-dimethylphenoxy)acetic acid” is a synthetic auxin, a class of plant growth regulators, that has been used to promote hypocotyl elongation during seedling emergence .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a phenolic ring with chlorine and methyl groups attached, along with an acetonitrile or acetic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, “(4-Chloro-3,5-dimethylphenoxy)acetonitrile” is a solid with a molecular weight of 195.65 .
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of complex molecules often involves detailed investigations into their chemical behavior under various conditions. For example, studies on the reactions of methylsulfinyl carbanions with substituted phthalic esters explore the intricate pathways and products of such interactions, potentially offering insight into how similar compounds might react or be synthesized (Otsuji, Yabune, & Imoto, 1969). Understanding these reactions can inform the synthesis or modification of complex compounds, including those with specific functionalities like nitro groups or carboximidamide linkages.
Bioreductive Drugs and Hypoxia-selective Cytotoxins
Compounds with nitro groups and specific structural features have been explored for their potential as bioreductive drugs, showing selective toxicity towards hypoxic cells. This is due to the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, as seen in the study of a novel cytotoxin (Palmer, van Zijl, Denny, & Wilson, 1995). Such research highlights the therapeutic potential of chemically complex molecules in targeting tumor microenvironments, suggesting possible research avenues for compounds with similar functionalities.
Enzymatic Oxidation and Redox Cycling
The enzymatic oxidation of compounds, leading to the formation of nitroso derivatives, presents another area of interest. Studies on the oxidation of anilines by chloroperoxidase to nitroso compounds (Corbett, Chipko, & Baden, 1978) could be relevant for understanding the oxidative behavior of compounds containing similar structural elements. The mechanisms and products of these reactions are crucial for applications ranging from drug development to environmental chemistry.
Molecular Electronics and Magnetic Materials
The role of hydrogen bonds in benzimidazole-based organic magnetic materials offers insights into how specific chemical functionalities contribute to the magnetic properties of materials (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001). Research in this area could inform the development of novel organic materials for electronics or photonics, which might indirectly relate to the applications of compounds with nitro and hydroxy functionalities.
Mechanism of Action
Target of Action
It is structurally similar to certain auxin analogs , suggesting that it may interact with similar targets, such as auxin receptors in plants.
Mode of Action
Given its structural similarity to auxin analogs , it may bind to auxin receptors, triggering a cascade of events that lead to changes in gene expression and cellular processes.
Biochemical Pathways
The compound may affect the auxin signaling pathway , which plays a crucial role in plant growth and development. This pathway involves the perception of auxin by its receptors, leading to the degradation of Aux/IAA proteins, and the subsequent activation of ARF transcription factors that regulate the expression of auxin-responsive genes .
Result of Action
The compound is a product of masked amide bond hydrolysis of auxin analog 602 . It can effectively stimulate hypocotyl growth in wild-type seedlings . This suggests that the compound may have a growth-promoting effect in certain plant species.
Action Environment
Environmental factors such as temperature, pH, and light conditions could potentially influence the compound’s action, efficacy, and stability . .
Safety and Hazards
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVLDAOSZKKZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395385 | |
Record name | 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263157-71-7 | |
Record name | 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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